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E3 Ligase Ligand-linker Conjugate 50 -

E3 Ligase Ligand-linker Conjugate 50

Catalog Number: EVT-15272525
CAS Number:
Molecular Formula: C33H47N5O6S
Molecular Weight: 641.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-linker Conjugate 50 is a specialized compound designed for use in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the ubiquitin-proteasome system to induce targeted protein degradation, offering a novel approach to drug discovery. The compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker that connects this ligand to a target protein-binding moiety, and plays a crucial role in the selective degradation of proteins implicated in various diseases, including cancer .

Source

The E3 Ligase Ligand-linker Conjugate 50 is synthesized through advanced chemical methodologies that incorporate E3 ligase ligands such as cereblon or von Hippel-Lindau. These ligands are pivotal in forming ternary complexes with target proteins and E3 ligases, facilitating their ubiquitination and subsequent degradation .

Classification

E3 Ligase Ligand-linker Conjugate 50 falls under the classification of bifunctional molecules, specifically designed for PROTAC applications. It is categorized based on its structural components: the E3 ligase ligand, the linker, and the warhead targeting the protein of interest .

Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-linker Conjugate 50 typically involves several key steps:

  1. Ligand Synthesis: The initial step involves synthesizing high-affinity ligands for E3 ligases. Commonly used ligands include thalidomide derivatives and other small molecules that exhibit strong binding affinity to specific E3 ligases such as cereblon or von Hippel-Lindau.
  2. Linker Attachment: A critical aspect of the synthesis is the attachment of a linker to the E3 ligase ligand. Various types of linkers can be utilized, including polyethylene glycol-based linkers or other flexible linkers that allow for optimal spatial orientation between the ligand and the target protein .
  3. Final Assembly: The final assembly involves conjugating the ligand-linker complex with a warhead that targets a specific protein of interest. This step is crucial for ensuring that the PROTAC effectively recruits the target protein to the E3 ligase for degradation.

Technical Details

The synthesis often employs techniques such as solid-phase synthesis or solution-phase synthesis, depending on the desired properties of the final compound. The choice of linker length and flexibility can greatly influence the efficacy of PROTACs in inducing target protein degradation .

Molecular Structure Analysis

Structure

E3 Ligase Ligand-linker Conjugate 50 typically features a modular structure comprising:

  • E3 Ligase Ligand: This component binds specifically to an E3 ubiquitin ligase.
  • Linker: A flexible segment that connects the ligand to the warhead.
  • Warhead: A moiety that targets a specific protein for degradation.

The precise molecular structure can vary based on the specific ligands and linkers used, but generally adheres to a bifunctional design essential for its mechanism of action .

Data

The molecular weight and specific structural data depend on the exact formulation of E3 Ligase Ligand-linker Conjugate 50, which may include variations in linker length and ligand type. Generally, these compounds exhibit good solubility and stability in biological systems .

Chemical Reactions Analysis

Reactions

E3 Ligase Ligand-linker Conjugate 50 engages in several chemical reactions:

  1. Ubiquitination: The primary reaction facilitated by this compound is ubiquitination, where ubiquitin molecules are transferred from an E2 enzyme to a substrate protein via an E3 ligase.
  2. Formation of Ternary Complexes: The binding of the ligand to the E3 ligase and the warhead to the target protein results in a ternary complex essential for subsequent proteasomal degradation.

Technical Details

The efficiency of these reactions can be influenced by factors such as linker composition, ligand affinity, and cellular context. Studies have shown that optimizing these parameters can enhance target degradation efficacy significantly .

Mechanism of Action

Process

The mechanism by which E3 Ligase Ligand-linker Conjugate 50 operates involves several steps:

  1. Binding: The compound binds to both an E3 ubiquitin ligase and a target protein.
  2. Complex Formation: This binding induces the formation of a ternary complex.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein.
  4. Degradation: The tagged protein is recognized by the proteasome and subsequently degraded.

This mechanism allows for selective targeting and degradation of proteins involved in disease processes, making it a powerful tool in therapeutic applications .

Data

Experimental data indicates that modifications in linker length and composition can significantly affect degradation rates, underscoring the importance of careful design in PROTAC development .

Physical and Chemical Properties Analysis

Physical Properties

E3 Ligase Ligand-linker Conjugate 50 typically exhibits:

  • Solubility: Good solubility in aqueous solutions.
  • Stability: Stability under physiological conditions is crucial for effective cellular uptake and action.

Chemical Properties

  • Molecular Weight: Varies based on specific components but generally falls within typical ranges for small-molecule drugs.
  • pKa Values: Relevant pKa values can influence solubility and permeability across biological membranes.

Relevant analyses often involve assessing these properties through high-performance liquid chromatography and mass spectrometry techniques .

Applications

E3 Ligase Ligand-linker Conjugate 50 has significant scientific applications:

  • Drug Discovery: It serves as a critical component in developing PROTACs aimed at degrading disease-related proteins.
  • Cancer Therapy: By targeting oncogenic proteins for degradation, it holds promise in treating various cancers.
  • Research Tool: It provides researchers with insights into protein function and regulation through targeted degradation studies.

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 50

IUPAC Name

tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidine-1-carboxylate

Molecular Formula

C33H47N5O6S

Molecular Weight

641.8 g/mol

InChI

InChI=1S/C33H47N5O6S/c1-20-26(45-19-35-20)22-10-8-21(9-11-22)17-34-29(41)25-16-24(39)18-38(25)30(42)27(32(2,3)4)36-28(40)23-12-14-37(15-13-23)31(43)44-33(5,6)7/h8-11,19,23-25,27,39H,12-18H2,1-7H3,(H,34,41)(H,36,40)/t24-,25+,27-/m1/s1

InChI Key

UUYHXXHEFKXGFH-CMTIAEDTSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O

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